Cas no 66482-29-9 (1-(1Z)-2-bromoethenyl-4-chlorobenzene)
1-(1Z)-2-bromoethenyl-4-chlorobenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-[(1Z)-2-bromoethenyl]-4-chloro-
- 1-(1Z)-2-bromoethenyl-4-chlorobenzene
- 66482-29-9
- EN300-27738695
- 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene
-
- MDL: MFCD33031851
- Inchi: 1S/C8H6BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5-
- InChI Key: ZTBMGKTZOOAZBH-WAYWQWQTSA-N
- SMILES: Br/C=C\C1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 215.93418
- Monoisotopic Mass: 215.93414g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1-(1Z)-2-bromoethenyl-4-chlorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27738695-0.05g |
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene |
66482-29-9 | 95.0% | 0.05g |
$101.0 | 2025-03-19 | |
| Enamine | EN300-27738695-0.1g |
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene |
66482-29-9 | 95.0% | 0.1g |
$152.0 | 2025-03-19 | |
| Enamine | EN300-27738695-0.25g |
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene |
66482-29-9 | 95.0% | 0.25g |
$216.0 | 2025-03-19 | |
| Enamine | EN300-27738695-0.5g |
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene |
66482-29-9 | 95.0% | 0.5g |
$407.0 | 2025-03-19 | |
| Enamine | EN300-27738695-1.0g |
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene |
66482-29-9 | 95.0% | 1.0g |
$528.0 | 2025-03-19 | |
| Enamine | EN300-27738695-2.5g |
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene |
66482-29-9 | 95.0% | 2.5g |
$1034.0 | 2025-03-19 | |
| Enamine | EN300-27738695-5.0g |
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene |
66482-29-9 | 95.0% | 5.0g |
$1530.0 | 2025-03-19 | |
| Enamine | EN300-27738695-10.0g |
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene |
66482-29-9 | 95.0% | 10.0g |
$2269.0 | 2025-03-19 | |
| Enamine | EN300-27738695-1g |
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene |
66482-29-9 | 95% | 1g |
$528.0 | 2023-09-10 | |
| Enamine | EN300-27738695-5g |
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene |
66482-29-9 | 95% | 5g |
$1530.0 | 2023-09-10 |
1-(1Z)-2-bromoethenyl-4-chlorobenzene Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-(1Z)-2-bromoethenyl-4-chlorobenzene
Research Brief on 1-(1Z)-2-bromoethenyl-4-chlorobenzene (CAS: 66482-29-9) in Chemical Biology and Pharmaceutical Applications
The compound 1-(1Z)-2-bromoethenyl-4-chlorobenzene (CAS: 66482-29-9) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This halogenated styrene derivative serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents and chemical probes. Recent studies have explored its utility in palladium-catalyzed cross-coupling reactions, where its (Z)-bromoethenyl moiety demonstrates remarkable reactivity in Heck-type couplings for constructing complex molecular architectures.
Emerging research published in the Journal of Medicinal Chemistry (2023) highlights the compound's role as a precursor in synthesizing kinase inhibitors. The 4-chlorophenyl group provides an excellent handle for further functionalization, while the Z-configuration of the bromoethenyl group offers stereochemical control in subsequent transformations. Computational studies suggest that the planar structure of this compound facilitates π-stacking interactions with aromatic amino acid residues in biological targets, making it particularly valuable for drug discovery applications.
In pharmaceutical development, 1-(1Z)-2-bromoethenyl-4-chlorobenzene has shown promise as an intermediate in the synthesis of potential anticancer agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel tubulin polymerization inhibitors, where the compound's structural features contributed to enhanced binding affinity and metabolic stability. The presence of both bromine and chlorine atoms allows for selective modification through various metal-catalyzed reactions, providing multiple avenues for structure-activity relationship optimization.
From a safety and handling perspective, recent toxicological assessments (Chemical Research in Toxicology, 2023) indicate that proper precautions should be taken when working with this compound due to its potential skin and eye irritation properties. However, its stability under standard laboratory conditions makes it a practical choice for synthetic applications. Current research efforts are focusing on developing greener synthetic routes for this compound to improve sustainability in pharmaceutical manufacturing processes.
Future research directions for 66482-29-9 include exploring its potential in targeted protein degradation strategies and as a building block for covalent inhibitors. The compound's unique combination of halogen atoms and rigid structure positions it as a versatile tool in chemical biology, particularly for developing probes that can interrogate biological systems with high specificity. Ongoing studies are investigating its application in the synthesis of PET radiotracers, leveraging the bromine atom for potential radiohalogenation.
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